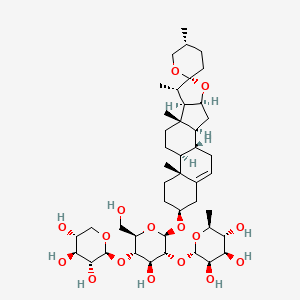

Sprengerinin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sprengerinin C is a steroidal glycoside compound that has been identified in the tubers of Ophiopogon japonicus, a plant commonly used in traditional medicine. This compound has garnered attention due to its potential biological activities, particularly its anti-tumorigenic effects .

准备方法

Synthetic Routes and Reaction Conditions

Sprengerinin C can be isolated from natural sources such as the rhizomes of Polygonatum sibiricum. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods.

化学反应分析

Types of Reactions

Sprengerinin C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: This reaction can affect the glycosidic bonds in the compound.

Substitution: This reaction can involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

科学研究应用

Antitumor Activity

One of the most notable applications of Sprengerinin C is its anti-tumorigenic effects, particularly in hepatocellular carcinoma (HCC). Research has demonstrated that this compound significantly suppresses tumor angiogenesis and induces apoptosis in cancer cells.

Case Study: Hepatocellular Carcinoma

A study conducted on human umbilical vein endothelial cells showed that this compound inhibited vascular endothelial growth factor release from hypoxic liver cancer cells, thereby affecting tumor progression through multiple mechanisms .

Potential in Other Cancer Types

While most studies focus on liver cancer, preliminary research suggests that this compound may have broader applications across various cancer types due to its multi-targeted therapeutic effects.

Data Table: Summary of Antitumor Effects

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Hepatocellular Carcinoma | Suppressed angiogenesis and induced apoptosis | Inhibition of VEGF pathways, activation of caspase pathways |

| Breast Cancer | Potential inhibition (under study) | Hypothesized similar mechanisms as seen in HCC |

| Lung Cancer | Preliminary evidence suggests efficacy | Ongoing research required |

Pharmacological Properties

This compound exhibits several pharmacological properties that may enhance its therapeutic potential:

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress, which is often elevated in cancerous tissues.

- Anti-inflammatory Effects : Initial studies indicate that this compound may modulate inflammatory responses, further contributing to its anticancer effects.

Research and Development

Ongoing research is essential for understanding the full potential of this compound. The following areas are currently being explored:

- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutic agents.

- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to identify additional therapeutic targets.

- Clinical Trials : Future clinical trials will be crucial to validate preclinical findings and assess safety and efficacy in humans.

作用机制

Sprengerinin C exerts its effects primarily through the inhibition of proliferation and angiogenesis, and the induction of apoptosis. It blocks vascular endothelial growth factor receptor 2-dependent phosphoinositide 3-kinase/Akt/mammalian target of rapamycin/matrix metalloproteinase and p38 mitogen-activated protein kinase/matrix metalloproteinase pathways, which are crucial for tumor angiogenesis .

相似化合物的比较

Similar Compounds

17-Hydroxy Sprengerinin C: This compound is also a glycoside isolated from Polygonatum sibiricum and has stronger anticancer activities.

Myricetin: Another natural product with anti-tumorigenic properties.

Sorafenib: A synthetic compound used in cancer therapy.

Uniqueness

This compound is unique due to its specific molecular structure and its ability to inhibit multiple pathways involved in tumor growth and angiogenesis. This multi-targeted approach makes it a promising candidate for cancer therapy .

生物活性

Sprengerinin C, a naturally derived compound isolated from the rhizomes of Polygonatum sibiricum, has garnered attention for its significant biological activities, particularly in the context of cancer therapy. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₄₄H₇₀O₁₆

- Molecular Weight : 870.02 g/mol

- CAS Number : 44583957

This compound exhibits multiple biological activities primarily through its effects on cellular pathways involved in tumor progression:

-

Angiogenesis Inhibition :

- This compound significantly suppresses tumor angiogenesis by inhibiting the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway. This pathway is crucial for endothelial cell proliferation and migration, which are essential processes in angiogenesis .

- The compound blocks the phosphoinositide 3-kinase (PI3K)/Akt/mTOR and p38 MAPK pathways, leading to reduced matrix metalloproteinase (MMP) activity, which is vital for extracellular matrix remodeling during angiogenesis .

-

Induction of Apoptosis :

- This compound promotes apoptosis in hepatocellular carcinoma (HCC) cells (e.g., HepG-2 and BEL7402) by activating reactive oxygen species (ROS)-dependent caspase pathways. This results in cell cycle arrest at the G2/M phase mediated by p53 activation .

- The compound also alters the expression of key apoptotic regulators, reducing Bcl-2 levels while increasing Bax levels, thereby favoring apoptosis over cell survival .

- Inhibition of Cell Proliferation :

Case Study: Anti-Tumor Effects in Vivo

A significant study involved the use of a nude mouse xenograft model to evaluate the anti-tumor effects of this compound on human hepatocellular carcinoma. The results indicated:

- Tumor Growth Suppression : Mice treated with this compound showed a marked reduction in tumor volume compared to control groups.

- Mechanistic Insights : The treatment led to decreased VEGF expression and enhanced apoptotic markers in tumor tissues, corroborating the in vitro findings .

Comparative Analysis with Related Compounds

| Compound | Source | Main Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Polygonatum sibiricum | Anti-tumorigenic | Inhibits angiogenesis; induces apoptosis |

| 17-Hydroxy this compound | Polygonatum sibiricum | Stronger anticancer activity | Modulates apoptotic pathways |

| 14-Hydroxy this compound | Ophiopogon japonicus | Anticancer | Similar mechanisms as this compound |

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOMTBUZSIVDQK-QYOOOATOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key mechanisms by which Sprengerinin C exerts its anti-tumorigenic effects in hepatocellular carcinoma?

A1: Research indicates that this compound exhibits its anti-tumorigenic effects through a multifaceted approach. [] It effectively inhibits the proliferation of cancer cells, disrupts the formation of new blood vessels (angiogenesis) which is essential for tumor growth, and triggers programmed cell death (apoptosis) specifically in cancerous cells. [] This combined assault on multiple hallmarks of cancer development highlights its potential as a therapeutic agent for hepatocellular carcinoma.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。